Methyl isopentyl disulfide

Flavor Chemistry Food Safety Regulatory Science

Methyl isopentyl disulfide (CAS 72437-56-0), also known as isoamyl methyl disulfide or 2-methyl-5,6-dithiaheptane, is an organic dialkyl disulfide with the molecular formula C₆H₁₄S₂ and a molecular weight of 150.31 g/mol. It is characterized as a colorless to yellow liquid with a sulfurous, roasted aroma and is approved as a flavoring substance under FEMA No.

Molecular Formula C6H14S2
Molecular Weight 150.3 g/mol
CAS No. 72437-56-0
Cat. No. B1605869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl isopentyl disulfide
CAS72437-56-0
Molecular FormulaC6H14S2
Molecular Weight150.3 g/mol
Structural Identifiers
SMILESCC(C)CCSSC
InChIInChI=1S/C6H14S2/c1-6(2)4-5-8-7-3/h6H,4-5H2,1-3H3
InChIKeyXTTOMWDBKHINLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Isopentyl Disulfide (CAS 72437-56-0): Procurement-Relevant Physicochemical and Regulatory Baseline


Methyl isopentyl disulfide (CAS 72437-56-0), also known as isoamyl methyl disulfide or 2-methyl-5,6-dithiaheptane, is an organic dialkyl disulfide with the molecular formula C₆H₁₄S₂ and a molecular weight of 150.31 g/mol [1]. It is characterized as a colorless to yellow liquid with a sulfurous, roasted aroma and is approved as a flavoring substance under FEMA No. 4168 and JECFA No. 1696, having been evaluated for safety at current intake levels [2]. Its fundamental physicochemical properties, including a boiling point of approximately 184.5 °C and a logP of 3.71, define its behavior in flavor applications and analytical contexts .

Why Generic 'Dialkyl Disulfide' Substitution Fails: The Specificity Imperative for Methyl Isopentyl Disulfide


Substituting methyl isopentyl disulfide with another dialkyl disulfide (e.g., dimethyl disulfide, dipropyl disulfide, or diallyl disulfide) is not scientifically valid due to the profound impact of alkyl chain length and branching on organoleptic properties, volatility, and regulatory clearance. While many dialkyl disulfides share a sulfurous core note, the specific combination of a methyl group and an isopentyl (3-methylbutyl) group in methyl isopentyl disulfide yields a unique 'roasted' character that is distinct from the cabbage-like note of dimethyl disulfide, the onion/garlic pungency of diallyl disulfide, or the green, alliaceous notes of dipropyl disulfide [1]. Furthermore, regulatory approval status varies significantly within this chemical class, and procurement for food or flavor use necessitates sourcing a substance with a defined JECFA/FEMA specification (FEMA 4168, JECFA 1696) [2], rather than a non-food-grade or differently evaluated congener. This guide details the quantifiable differentiators that substantiate its selection over close alternatives.

Methyl Isopentyl Disulfide (CAS 72437-56-0): Quantitative Evidence for Differentiated Selection


Regulatory Approval Status: A Critical Procurement Gate for Food and Flavor Applications

Methyl isopentyl disulfide possesses a specific and favorable regulatory evaluation status for use as a flavoring agent, having been reviewed by both JECFA (JECFA No. 1696) and FEMA (FEMA No. 4168) and deemed safe at current intake levels, a clearance not universally shared by all structurally similar dialkyl disulfides [1][2]. This represents a qualitative but critical gating differentiator for any industrial or research procurement destined for human consumption or flavor release studies.

Flavor Chemistry Food Safety Regulatory Science Procurement

Comparative Lipophilicity and Predicted Membrane Partitioning (logP)

The octanol-water partition coefficient (logP) is a key predictor of a compound's lipophilicity, influencing its behavior in both biological systems (e.g., membrane permeability) and complex matrices like food (e.g., partitioning between aqueous and lipid phases). Methyl isopentyl disulfide has a measured logP of 3.71 , indicating significantly higher lipophilicity compared to smaller dialkyl disulfides. This quantitative difference directly translates to altered performance in applications involving lipid-based systems or where membrane interaction is relevant.

Physicochemical Profiling Pharmacokinetics QSAR Flavor Release

Gas Chromatographic Retention Indices for Definitive Analytical Identification

Gas chromatographic retention indices (RI) are essential for the unambiguous identification and quality control of volatile compounds in complex mixtures. Methyl isopentyl disulfide has experimentally determined retention indices on two standard stationary phases, providing a robust analytical fingerprint that distinguishes it from other sulfur volatiles which may have similar mass spectral fragmentation patterns [1]. This data is critical for both research labs verifying compound identity and industrial quality control laboratories ensuring product consistency.

Analytical Chemistry Quality Control GC-MS Flavor Analysis

Defined Material Specification for Reproducible Formulation

Procurement of a consistent, high-quality material is foundational for reproducible scientific research and industrial production. A typical vendor specification for methyl isopentyl disulfide includes a minimum assay of 95.00% and defines key physical constants such as specific gravity (0.995-1.001 @ 25°C) and refractive index (1.516-1.522 @ 20°C) . This is in contrast to research-grade materials which may have a lower minimum purity (e.g., 92%) and may contain identified impurities like crotonic acid [1]. The presence of a defined, tighter specification directly correlates with greater batch-to-batch consistency and is a quantifiable procurement advantage over less rigorously specified alternatives.

Chemical Sourcing Quality Assurance Flavor Formulation Specifications

Methyl Isopentyl Disulfide (CAS 72437-56-0): High-Value Application Scenarios Driven by Evidence


Formulation of Complex Savory and Roasted Flavor Profiles

For flavorists developing authentic roasted meat, nut, or savory profiles, methyl isopentyl disulfide is the preferred ingredient over simpler disulfides like DMDS or dipropyl disulfide. Its 'roasted' and 'sulfurous' aroma character [1] provides a distinct organoleptic note not attainable with other dialkyl disulfides. Procurement is justified by its approved status as FEMA 4168 and JECFA 1696 [2], ensuring regulatory compliance in final food products. Its higher logP (3.71) also suggests superior performance in lipid-based flavor systems, such as meat analogues or fried snack seasonings, where it will partition more favorably into the oil phase and provide better flavor impact and release characteristics compared to the more water-soluble DMDS.

Analytical Method Development and Quality Control for Volatile Sulfur Compounds

Analytical chemists and QC labs developing GC-MS methods for food, environmental, or aroma research require authentic, well-characterized reference standards. Methyl isopentyl disulfide, with its documented retention indices (RI 1102 on non-polar, RI 1411 on polar columns) [3], serves as a definitive reference point for calibrating instruments and identifying this specific compound in complex volatile mixtures. Sourcing a material with a high-purity specification (e.g., assay ≥95%) ensures the accuracy and reliability of quantitative analyses, minimizing interference from impurities like crotonic acid which can be present in lower-grade materials [4].

Research on Disulfide-Mediated Biological or Membrane Interactions

In biological or pharmacological research exploring the interactions of organic disulfides with cellular systems (e.g., thiol-disulfide exchange, membrane permeability), the specific physicochemical profile of methyl isopentyl disulfide makes it a valuable tool compound. Its high logP of 3.71 predicts a strong tendency to partition into lipid bilayers and biological membranes, which is a quantitatively different behavior from smaller, more polar disulfides like DMDS (logP 1.54). This property can be leveraged to study structure-activity relationships related to lipophilicity or to serve as a model compound for investigating the membrane interactions of larger, more complex sulfur-containing natural products.

Technical Documentation Hub

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